3-Oxaisocarbacyclin 3-Oxaisocarbacyclin
Brand Name: Vulcanchem
CAS No.: 106402-09-9
VCID: VC20749748
InChI: InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1
SMILES: CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

3-Oxaisocarbacyclin

CAS No.: 106402-09-9

Cat. No.: VC20749748

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

3-Oxaisocarbacyclin - 106402-09-9

CAS No. 106402-09-9
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name 2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1
Standard InChI Key OXEROCNJZXXLDX-BJNWZJAMSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O

3-Oxaisocarbacyclin is a bicyclic compound that belongs to the class of prostaglandin analogs. Its molecular formula is C20H32O5C_{20}H_{32}O_{5}
and it is characterized by a unique structure that includes a cyclopentane ring fused with a cyclopropane ring, incorporating an oxygen atom into its framework. This compound has garnered attention due to its potential applications in pharmacology, particularly in anti-inflammatory drug development.

Synthesis Methods

The synthesis of 3-Oxaisocarbacyclin has been explored through various methodologies, with significant emphasis on asymmetric synthesis techniques to enhance enantiomeric purity and biological activity. One notable approach involves an enantioselective deprotonation-based route, which allows for the creation of the desired stereochemistry essential for its biological function.

Mechanism of Action

The mechanism of action for 3-Oxaisocarbacyclin primarily involves mimicking natural prostaglandins. It interacts with specific receptors that are integral to inflammatory processes, thereby influencing physiological responses such as vasodilation and pain modulation.

Biological Activity and Applications

Research indicates that 3-Oxaisocarbacyclin exhibits significant biological activity, particularly in modulating inflammatory responses. Its structural similarity to prostaglandins suggests potential therapeutic applications in treating conditions characterized by inflammation.

Table 3: Potential Therapeutic Applications of 3-Oxaisocarbacyclin

Application AreaDescription
Anti-inflammatory DrugsDevelopment of new drugs targeting inflammatory pathways
Cardiovascular HealthPotential use in managing blood flow and vascular health

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